4-Hydroxy Atorvastatin Lactone-d5

LC-MS/MS Bioanalysis Internal Standard

Eliminate quantitation errors in your atorvastatin metabolite assays with 4-Hydroxy Atorvastatin Lactone-d5, the gold-standard stable isotope-labeled internal standard (SIL-IS). Its +5 Da mass shift ensures co-elution without ionization competition, enabling separate MRM channels for definitive correction of matrix effects and extraction variability. Mandated by FDA/EMA for accurate pharmacokinetic submissions, this compound is the validated choice for the simultaneous LC-MS/MS quantitation of atorvastatin acid, ortho- and para-hydroxy metabolites, and their lactone forms in human plasma (LLOQ 0.05 ng/mL). Essential for statin DDI studies.

Molecular Formula C33H33FN2O5
Molecular Weight 561.7 g/mol
Cat. No. B12423839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Atorvastatin Lactone-d5
Molecular FormulaC33H33FN2O5
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
InChIInChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1/i3D,4D,5D,6D,7D
InChIKeyKDJMDZSAAFACAM-GVULGNFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Atorvastatin Lactone-d5 Procurement Guide for Quantitative LC-MS/MS Analysis and Pharmacokinetic Research


4-Hydroxy Atorvastatin Lactone-d5 (CAS 265989-49-9) is a stable isotope-labeled analog of 4-hydroxy atorvastatin lactone, a major active metabolite of the HMG-CoA reductase inhibitor atorvastatin [1]. The compound incorporates five deuterium atoms on the phenyl ring, producing a molecular formula of C33H28D5FN2O5 with a molecular weight of 561.65 g/mol [2]. This deuterated lactone metabolite serves primarily as an internal standard for the accurate quantitation of the non-labeled 4-hydroxy atorvastatin lactone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied as a white to yellow solid with ≥98% purity, requiring storage at 2-8°C under inert atmosphere due to its hygroscopic nature [2].

Why Unlabeled 4-Hydroxy Atorvastatin Lactone or Alternative Internal Standards Cannot Substitute for 4-Hydroxy Atorvastatin Lactone-d5 in Validated Bioanalytical Workflows


Substituting 4-Hydroxy Atorvastatin Lactone-d5 with unlabeled 4-hydroxy atorvastatin lactone or with a structurally distinct internal standard introduces quantitation errors that compromise bioanalytical method validity. In LC-MS/MS analysis, unlabeled analyte and unlabeled internal standard co-elute and compete for ionization, producing identical precursor-to-product ion transitions that preclude independent detection [1]. Stable isotope-labeled internal standards such as the d5-isotopomer co-elute with the target analyte but are distinguished by a mass shift of +5 Da, enabling separate multiple reaction monitoring (MRM) channels and correction for matrix effects, extraction variability, and ionization suppression [1]. Regulatory guidance from the FDA and EMA for bioanalytical method validation explicitly recommends stable isotope-labeled internal standards as the preferred approach for achieving acceptable accuracy (85-115%) and precision (CV ≤15%) in pharmacokinetic studies [2]. Furthermore, deuterated internal standards mitigate the risk of isotopic cross-talk that occurs when using carbon-13 labeled analogs with insufficient mass separation [1].

4-Hydroxy Atorvastatin Lactone-d5: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


Mass Spectrometric Differentiation: Deuterium-Induced +5 Da Mass Shift Enables Independent MRM Detection Versus Unlabeled 4-Hydroxy Atorvastatin Lactone

4-Hydroxy Atorvastatin Lactone-d5 incorporates five deuterium atoms on the phenyl ring (phenyl-d5), producing a molecular ion with an exact mass of 561.268 g/mol, compared to 556.623 g/mol for the unlabeled 4-hydroxy atorvastatin lactone [1]. This +5 Da mass differential enables baseline-separated multiple reaction monitoring (MRM) transitions without isotopic cross-interference [1]. In validated LC-MS/MS methods, the d5-labeled internal standard achieves extraction recoveries ranging from 88.6% to 111% across the six atorvastatin-related analytes, with intra- and inter-run accuracy between 85-115% and imprecision ≤15% across the 0.05-100 ng/mL calibration range [2]. Unlabeled internal standards, by contrast, cannot be chromatographically or spectrometrically distinguished from the target analyte, precluding independent quantitation and failing to meet regulatory validation criteria [1].

LC-MS/MS Bioanalysis Internal Standard Stable Isotope Labeling

Lower Limit of Quantitation (LLOQ) Achievement: Validated 0.05 ng/mL Sensitivity for 4-Hydroxy Atorvastatin Lactone Using d5-Internal Standard

The validated LC-MS/MS method employing 4-Hydroxy Atorvastatin Lactone-d5 as the internal standard achieves a lower limit of quantitation (LLOQ) of 0.05 ng/mL for the unlabeled 4-hydroxy atorvastatin lactone in human plasma, with calibration curves demonstrating linearity with R² ≥ 0.9975 (n = 3) over the concentration range of 0.05-100 ng/mL [1]. This sub-nanogram sensitivity is essential for detecting low circulating concentrations of the metabolite in pharmacokinetic studies. Methods lacking a stable isotope-labeled internal standard typically exhibit higher LLOQs due to uncompensated matrix effects and variable extraction efficiency, which compromise quantitation at clinically relevant low concentrations [1].

Pharmacokinetics Method Validation LLOQ Sensitivity

Metabolic Stability Differentiation: 4-Hydroxy Atorvastatin Lactone Exhibits 4.4- to 185-Fold Slower Intrinsic Clearance Than Atorvastatin Lactone in Human Liver Microsomes

In a comprehensive comparative study of statin metabolism using human liver microsomes (HLMs), 4-hydroxyatorvastatin lactone demonstrated markedly slower metabolism (intrinsic clearance, CLint: 20-840 μL/min/mg protein) compared to atorvastatin lactone (CLint: 3700 μL/min/mg) [1]. This represents a 4.4- to 185-fold reduction in hepatic metabolic clearance. In human intestine microsomes (HIMs), 4-hydroxyatorvastatin lactone showed negligible metabolism, whereas atorvastatin lactone exhibited CLint values corresponding to 20% of those observed in HLMs [1]. The differential metabolic stability directly impacts in vivo exposure: 4-hydroxy atorvastatin lactone accumulates to pharmacologically relevant concentrations following atorvastatin administration, with plasma concentrations increasing in a dose-proportional manner in healthy subjects .

Drug Metabolism Intrinsic Clearance Hepatic Microsomes CYP3A4

Regulatory Identity and Purity Certification: 4-Hydroxy Atorvastatin Lactone-d5 as a Pharmaceutical Reference Standard Versus Research-Grade Unlabeled Material

4-Hydroxy Atorvastatin Lactone-d5 is supplied as a characterized impurity reference standard with documented purity ≥98% and a certified molecular formula of C33H28D5FN2O5, confirmed by exact mass measurement of 561.268 g/mol . This compound is specifically categorized as a labeled metabolite and pharmaceutical standard, distinct from research-grade unlabeled 4-hydroxy atorvastatin lactone which is typically supplied with purity specifications of 95% or lower and lacks the batch-specific certificate of analysis required for GMP/GLP compliance . The deuterated compound is explicitly intended for use as an internal standard in validated bioanalytical methods and for characterizing HMG-CoA reductase inhibition constants of atorvastatin in human liver supernatants and cytochrome P450 interaction studies .

Reference Standard Impurity Profiling Quality Control Regulatory Compliance

Validated Application Scenarios for 4-Hydroxy Atorvastatin Lactone-d5 Based on Quantitative Evidence


Validated LC-MS/MS Quantitation of 4-Hydroxy Atorvastatin Lactone in Human Plasma for Pharmacokinetic and Bioequivalence Studies

This compound serves as the deuterated internal standard in a fully validated LC-MS/MS method for simultaneous quantitation of atorvastatin acid, ortho- and para-hydroxy-atorvastatin, atorvastatin lactone, and ortho- and para-hydroxy-atorvastatin lactone in human plasma. The method achieves an LLOQ of 0.05 ng/mL with extraction recoveries of 88.6-111% and intra-/inter-run accuracy of 85-115% [1]. The method has been successfully applied to determine concentrations over 12 h post-dose in patients receiving atorvastatin, supporting regulatory pharmacokinetic submissions [1].

Characterization of HMG-CoA Reductase Inhibition Constants in Human Liver Supernatants

4-Hydroxy Atorvastatin Lactone-d5 is employed as a stable isotope-labeled calibrant for quantifying the inhibition constant (Ki) of atorvastatin toward HMG-CoA reductase in human liver supernatants [1]. The compound's deuterium labeling enables accurate quantitation without interference from endogenous matrix components, supporting mechanistic studies of statin pharmacology and drug-drug interaction assessments involving CYP3A4/5 and CYP2C9 enzymes [1].

Hydrophilic Interaction Chromatography (HILIC) Method Development for Polar Statin Metabolites

The high degree of hydrophilicity of 4-Hydroxy Atorvastatin Lactone-d5 (LogP 5.4) makes it suitable for HILIC separation in analytical method development [1]. The compound serves as a retention time marker and internal standard for HILIC-based LC-MS methods targeting polar statin metabolites and their lactone-acid interconversion products, which are poorly retained on traditional reversed-phase columns [1].

Drug-Drug Interaction Studies Involving Gemfibrozil and Fenofibrate Co-Administration with Atorvastatin

4-Hydroxy Atorvastatin Lactone-d5 is the requisite internal standard for quantitating 4-hydroxy atorvastatin lactone in pharmacokinetic drug-drug interaction studies. Clinical studies have demonstrated that gemfibrozil co-administration leads to significant increases in the AUC of 4-hydroxyatorvastatin lactone, while fenofibrate shows differential effects [1]. Accurate quantitation of this specific metabolite is essential for understanding the mechanism and magnitude of statin-fibrate interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Atorvastatin Lactone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.